molecular formula C6H11NO3 B12386749 4-Acetamidobutanoic acid-d3

4-Acetamidobutanoic acid-d3

Cat. No.: B12386749
M. Wt: 148.17 g/mol
InChI Key: UZTFMUBKZQVKLK-FIBGUPNXSA-N
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Description

4-Acetamidobutanoic acid-d3, also known as N-acetyl GABA-d3, is a deuterated analog of 4-Acetamidobutanoic acid. This compound is a derivative of gamma-aminobutyric acid (GABA), which is a significant neurotransmitter in the central nervous system. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidobutanoic acid-d3 typically involves the deuteration of 4-Acetamidobutanoic acidThis can be achieved through various chemical reactions, often involving deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidobutanoic acid-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .

Scientific Research Applications

4-Acetamidobutanoic acid-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and experiments.

    Biology: Employed in studies related to neurotransmitter functions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical research.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Acetamidobutanoic acid-d3 involves its interaction with GABA receptors in the central nervous system. As a derivative of GABA, it mimics the effects of this neurotransmitter, potentially modulating neuronal activity and exhibiting antioxidant and antibacterial properties. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmission and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamidobutanoic acid-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise scientific measurements. This makes it particularly valuable in research applications where accuracy and consistency are crucial .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

148.17 g/mol

IUPAC Name

4-[(2,2,2-trideuterioacetyl)amino]butanoic acid

InChI

InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3

InChI Key

UZTFMUBKZQVKLK-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCCC(=O)O

Canonical SMILES

CC(=O)NCCCC(=O)O

Origin of Product

United States

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